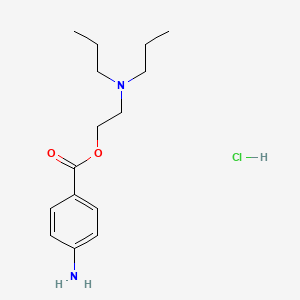
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. It is known for its unique structure, which includes an aminobenzoyl group and a dipropylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride typically involves the reaction of 4-aminobenzoic acid with 2-chloroethyl dipropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Scientific Research Applications
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dipropylazanium moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride can be compared with other similar compounds, such as:
4-Aminobenzoic acid: A precursor in the synthesis of the compound, known for its use in the production of folic acid.
Dipropylamine: A component of the dipropylazanium moiety, used in various chemical syntheses.
2-Chloroethylamine: Another precursor, used in the synthesis of various organic compounds
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
CAS No. |
15154-36-6 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
2-(dipropylamino)ethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-3-9-17(10-4-2)11-12-19-15(18)13-5-7-14(16)8-6-13;/h5-8H,3-4,9-12,16H2,1-2H3;1H |
InChI Key |
HLAGPSPTBIBYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















